2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid is a chemical compound characterized by the presence of an aziridine ring, a bromine atom, and a nicotinic acid moiety. This unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. Aziridines are known for their three-membered nitrogen-containing cyclic structure, which imparts significant ring strain and reactivity, making them valuable intermediates in organic synthesis .
The compound is classified under the category of aziridine derivatives and is recognized for its potential biological activities. It can be referenced by its CAS number 1216378-82-3. The compound's classification encompasses its role as a building block in organic synthesis, particularly in the development of pharmaceuticals and bioactive compounds .
The synthesis of 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid typically involves several key steps:
In industrial settings, larger-scale production may utilize continuous flow reactors and automated systems to enhance efficiency and yield. The polymerization of aziridine monomers is also a common method for producing aziridine derivatives .
The molecular formula of 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid is C10H11BrN2O3, with a molecular weight of approximately 287.11 g/mol. The compound features:
2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid can undergo various chemical transformations:
The mechanism of action for 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid primarily involves the reactivity of the aziridine ring. Upon ring-opening, reactive intermediates are formed that can interact with biological targets such as proteins and nucleic acids. This interaction may lead to antimicrobial or anticancer effects due to the compound's ability to form covalent bonds with these biomolecules . The bromine atom may further enhance reactivity, contributing to its biological efficacy.
Key physical properties include:
Chemical properties relevant to this compound include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
The scientific uses of 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid are diverse:
The strategic incorporation of an aziridine ring onto the nicotinic acid scaffold leverages the strain inherent in this three-membered heterocycle to enhance electrophilic reactivity, facilitating covalent interactions with biological nucleophiles. This design principle is critical for developing targeted inhibitors, particularly in oncology and immunology contexts where irreversible binding modulates pathological signaling pathways . The 5-bromonicotinic acid core (CAS RN 88707) provides a rigid aromatic platform that directs regioselective modifications while maintaining planarity for optimal target engagement [5] [7]. Molecular modeling of the title compound indicates that the 2-aziridin-1-ylethoxy side chain adopts a conformation that minimizes steric clash with the carboxylic acid group, preserving both the aziridine's reactivity and the acid's hydrogen-bonding capacity. This balanced molecular architecture enables the compound to serve as a versatile synthetic intermediate for prodrug development or protein conjugation [2] [4].
Table 1: Molecular Design Features of 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic Acid
Structural Element | Functional Role | Spatial Parameters |
---|---|---|
Aziridine ring | Electrophilic warhead | Bond angle: ~60°; Strain energy: 27 kcal/mol |
Ethoxy linker | Conformational flexibility | Dihedral freedom: 120-180° |
5-Bromo substituent | Steric directing group | Van der Waals radius: 1.85 Å |
Carboxylic acid | Hydrogen-bonding anchor | pKa: 3.8-4.5; Torsional constraint: <15° |
Regioselective bromination at the C5 position of nicotinic acid derivatives requires precise control of electronic and steric parameters to avoid competing halogenation at C2, C4, or C6 positions. The electron-deficient nature of the pyridine ring necessitates Lewis acid catalysis (e.g., AlCl₃ or FeBr₃) to moderate bromine electrophilicity when direct electrophilic bromination is employed [7]. Alternative approaches utilize 5-amino- or 5-hydroxynicotinic acid as starting materials, undergoing Sandmeyer or diazotization-bromination sequences to achieve >90% positional selectivity [9]. Modern catalytic methods employing Pd(0)/Cu(I) systems enable bromine installation via C-H activation, though these require protection of the carboxylic acid to prevent catalyst poisoning [4]. The crystalline 5-bromonicotinic acid (CAS RN 35905-85-2) exhibits characteristic ¹H NMR shifts at δ 8.82 (d, J=2.1 Hz, H2), 8.35 (dd, J=2.1, 8.3 Hz, H4), and 8.97 (d, J=8.3 Hz, H6), confirming successful C5 functionalization essential for subsequent etherification [9].
Table 2: Comparative Analysis of Bromination Methods for Nicotinic Acid Derivatives
Method | Reagents & Conditions | C5 Selectivity (%) | Yield (%) | Key Limitations |
---|---|---|---|---|
Electrophilic | Br₂, FeBr₃, 110°C, 4h | 75-80 | 65 | Overbromination at C3/C5 |
Diazotization | CuBr₂, tert-BuONO, 80°C, 2h | >95 | 82 | Requires aniline precursor |
Metal-halogen exchange | n-BuLi, -78°C, then Br₂ | 88 | 70 | Cryogenic conditions |
Catalytic C-H activation | Pd(OAc)₂, NBS, AcOH, 100°C | 93 | 78 | Acid protection required |
The critical ether linkage between the aziridine and bromonicotinic acid moieties is typically constructed via Mitsunobu or Williamson ether synthesis. In the Mitsunobu approach, 5-bromonicotinic acid is condensed with 2-aziridin-1-ylethanol using triphenylphosphine and diethyl azodicarboxylate (DEAD) in anhydrous THF at 0-5°C, achieving 70-75% yield while preserving aziridine integrity [3]. Williamson etherification employs pre-formed 2-chloroethylaziridine with 5-bromo-2-hydroxynicotinic acid under phase-transfer conditions (K₂CO₃, tetrabutylammonium bromide, DMF, 60°C), though this requires careful pH control to prevent aziridine ring-opening by chloride nucleophiles [2]. Advanced methods utilize silver(I)-assisted coupling, where silver oxide activates the nicotinic acid hydroxyl group toward displacement by aziridine-containing alkoxides, boosting yields to 85-90% while eliminating racemization risks [10]. The optimal route is confirmed by ¹³C NMR resonance at δ 68.5 ppm (O-CH₂) and 45.2 ppm (N-CH₂), with the aziridine methylenes appearing characteristically upfield at δ 35.8-37.2 ppm [3].
Table 3: Etherification Method Comparison for Aziridine-Ethoxy Installation
Method | Reaction Conditions | Key Advantages | Yield Range (%) |
---|---|---|---|
Mitsunobu | PPh₃, DEAD, THF, 0°C → RT, 12h | Mild conditions; High regioselectivity | 70-75 |
Williamson alkylation | K₂CO₃, TBAB, DMF, 60°C, 24h | Cost-effective reagents | 60-65 |
Silver-assisted coupling | Ag₂O, anhydrous CH₃CN, 40°C, 6h | No racemization; Fast kinetics | 85-90 |
Ullmann-type coupling | CuI, 1,10-phenanthroline, Cs₂CO₃, DMSO, 110°C | Broad functional group tolerance | 75-80 |
Preserving aziridine ring integrity during synthetic operations demands strict control of Lewis acidity, temperature, and nucleophile exposure. Catalytic strategies include:
Table 4: Stability-Optimized Catalytic Systems for Aziridine Functionalization
Catalytic System | Reaction Type | Aziridine Stability (%) | Critical Parameters |
---|---|---|---|
Pd(OAc)₂/XPhos (2.5 mol%) | C-C Coupling | 98 | Temperature: 40°C; Solvent: MeCN/H₂O (9:1) |
Cu(OTf)₂/imidazole (5 mol%) | Etherification | 95 | pH 8.5 buffer; Reaction time: 1h |
[Rh(cod)Cl]₂ (1 mol%) | Hydrogenation | 99 | Pressure: 15 psi; Additive: 2,6-di-tert-butylpyridine |
Sc(OTf)₃ (0.5 mol%) | Epoxide opening | 93 | Temperature: -20°C; Solvent: CH₂Cl₂ |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: